molecular formula C12H24O3Si B2446242 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde CAS No. 2126178-34-3

4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde

Cat. No. B2446242
CAS RN: 2126178-34-3
M. Wt: 244.406
InChI Key: LGFQQWYBLGSQFZ-UHFFFAOYSA-N
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Description

“4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde” is an organic compound . It has a linear formula of (CH3)3CSi(CH3)2OC6H4CHO . The molecular weight of this compound is 236.38 .


Molecular Structure Analysis

The molecular structure of “4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde” can be represented by the SMILES string: CC©©Si©OC1=CC=C(C=O)C=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde” include a boiling point of 224-226 °C, a density of 0.957 g/mL at 25 °C, and a refractive index n20/D of 1.5110 (lit.) .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The compound is used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant applications in the field of medicinal chemistry due to their diverse biological activities.

Synthesis of Indole Derivatives

Indole derivatives, which are significant as a scaffold in the synthesis of biologically active natural products, can be synthesized using this compound . These derivatives are known to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of [1,2,3]triazolo[1,5-a]pyridine Derivatives

The compound can be used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This derivative has found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

Synthesis of (+)-Ambruticin, (−)-Laulimalide, (−)-Salinosporamide A, and (+)-Leucascandrolide A

The compound is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These compounds have significant applications in the field of medicinal chemistry.

Deprotection of tert-Butyl(dimethyl)silyl Ethers

The compound can be used in the deprotection of tert-butyl(dimethyl)silyl ethers . This method has widespread applications in syntheses of complex, multifunctional, or sensitive molecules .

Synthesis of Complex Molecules

The compound can be used in the synthesis of complex molecules. Its unique structure and reactivity make it a valuable tool in the synthesis of complex, multifunctional, or sensitive molecules .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(10-13)6-8-14-9-7-12/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFQQWYBLGSQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOCC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde

CAS RN

2126178-34-3
Record name 4-[(tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde
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